molecular formula C12H19F2NO4 B13666848 1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate

1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B13666848
M. Wt: 279.28 g/mol
InChI Key: XEEJSRBRMNJLLX-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Biological Activity

1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate (CAS Number: 1881265-72-0) is a pyrrolidine derivative notable for its unique structural features, including a tert-butyl group and difluoro substituents. Its molecular formula is C13H21F2NO4, and it has garnered attention for its potential biological activities, particularly in enzyme interactions and as a candidate for therapeutic applications.

Chemical Structure

The compound's structure is characterized by:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological activity.
  • Difluoro Substituents : These enhance binding affinity to biological targets.
  • Carboxylate Esters : Two carboxylate groups that may influence solubility and reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially modulating metabolic pathways. The difluoro groups are believed to enhance its interaction with enzyme active sites, increasing binding affinity and specificity.
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with certain receptors, influencing physiological responses. This characteristic positions it as a potential therapeutic agent in various diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively inhibit enzymes involved in metabolic pathways. For instance, its inhibitory effects on enzymes such as acetylcholinesterase have shown promise in neuropharmacology.
  • Therapeutic Applications : The compound has been evaluated for potential use in treating conditions such as cancer and autoimmune diseases due to its ability to modulate enzyme activity and receptor function. Its mechanism of action involves reversible covalent bonding with target proteins, a feature highlighted in patent literature discussing formulations for clinical use .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesDifferences
1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylateLacks difluoro groupsDifferent reactivity and potential biological activity
Di-tert-butyl 2-oxopyrrolidine-1,2-dicarboxylateContains oxo group instead of difluoroVariations in chemical behavior
1-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylateHydroxy group presentMay exhibit different solubility and reactivity patterns

This table illustrates how the presence of difluoro substituents in this compound contributes to its distinct biological properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-12(13,14)6-7-15(8)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEJSRBRMNJLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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